molecular formula C18H21N7O2 B6534022 benzyl 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate CAS No. 1058386-79-0

benzyl 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate

Cat. No.: B6534022
CAS No.: 1058386-79-0
M. Wt: 367.4 g/mol
InChI Key: SFJFKLBUBZUDEJ-UHFFFAOYSA-N
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Description

The compound “benzyl 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups, including a benzyl group, a triazolopyrimidine group, and a piperazine group . These groups are common in many pharmaceutical compounds and could potentially have various biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups. The triazolopyrimidine group, for example, is a fused ring system containing nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the conditions and the reactants present. For instance, triazolopyrimidines have been used as reactants in the synthesis of various pharmaceutical compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, the presence of the triazolopyrimidine group could potentially influence its solubility and stability .

Future Directions

The future research on this compound could involve studying its potential biological activities, optimizing its synthesis process, and investigating its mechanism of action .

Properties

IUPAC Name

benzyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-2-25-17-15(21-22-25)16(19-13-20-17)23-8-10-24(11-9-23)18(26)27-12-14-6-4-3-5-7-14/h3-7,13H,2,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJFKLBUBZUDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)OCC4=CC=CC=C4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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